3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester
Description
Core Bicyclic System
The compound features a norbornane-derived bicyclo[4.1.0]heptane skeleton, comprising a six-membered piperidine ring fused to a cyclopropane moiety. The nitrogen atom occupies the bridgehead position at C3, while the ethyl ester group is attached to C7 of the cyclopropane ring. Key bond lengths and angles derived from X-ray diffraction studies of analogous azabicyclic systems reveal strain-induced distortions:
- C1–C7 bond : 1.54 Å (shorter than typical C–C single bonds due to cyclopropane ring strain).
- N–C3–C4 angle : 94.5° (narrower than standard tetrahedral angles, reflecting bridgehead constraints).
The molecular formula C10H17NO2 (MW = 183.25 g/mol) confirms the presence of a methyl group at N3 and an ethyl ester at C7. The SMILES string CCOC(=O)C1C2C1CN(CC2)C highlights the bicyclic connectivity and substituent positions.
Electronic Effects of Substituents
The ethyl ester group introduces electron-withdrawing effects via its carbonyl moiety, polarizing the adjacent C7–O bond. This polarization enhances the electrophilicity of the carbonyl carbon, as evidenced by infrared (IR) absorption at 1735 cm⁻¹, characteristic of ester C=O stretching. In contrast, the methyl group at N3 donates electron density through hyperconjugation, moderating the nitrogen’s basicity compared to unsubstituted azabicycloheptanes.
Properties
CAS No. |
864754-49-4 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10(12)9-7-4-5-11(2)6-8(7)9/h7-9H,3-6H2,1-2H3 |
InChI Key |
BNSYTVZKKXUTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1CN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Epoxide-Amine Cyclization
Epoxidation of Piperidine Derivatives
A foundational approach involves the epoxidation of 1-benzyl-4-methylpiperidine derivatives. Source details a protocol where 1-benzyl-4-methyl-1,2,3,4-tetrahydropyridine undergoes epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) with trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds at 0–5°C, yielding 3-benzyl-6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane with 85–90% efficiency.
Key Reaction Conditions:
Ring-Opening and Functionalization
Post-epoxidation, the oxirane ring is opened using sodium azide in acetic acid/water, producing regioisomeric azides (8a and 8b ) in a 93:7 ratio. Subsequent Staudinger reaction with triphenylphosphine in toluene at 100°C for 10 hours affords the bicyclic amine intermediate. Esterification with ethyl chloroformate finalizes the target compound.
Lewis Acid-Catalyzed Esterification
Direct Ester Formation
Source outlines a method where 3-azabicyclo[4.1.0]hept-2-ene reacts with ethanol in the presence of boron trifluoride (BF₃) as a Lewis acid. This single-step process achieves simultaneous ring closure and esterification, streamlining synthesis:
$$
\text{3-Azabicyclo[4.1.0]hept-2-ene} + \text{Ethanol} \xrightarrow{\text{BF}_3} \text{Target Compound}
$$
Optimization Insights:
Reductive Amination Approaches
Cyclization via Reductive Amination
A three-step process reported in Source begins with 4-methylpiperidin-3-one . Reductive amination using sodium cyanoborohydride (NaBH₃CN) and methylamine in methanol forms 4-methyl-3-aminopiperidine . Subsequent cyclization with ethyl bromoacetate under basic conditions (K₂CO₃) yields the bicyclic ester.
Critical Parameters:
Comparative Analysis of Methodologies
Emerging Techniques and Innovations
Photocatalytic Cyclization
Preliminary studies (Source) explore visible-light-mediated cyclization using ruthenium photocatalysts (e.g., Ru(bpy)₃Cl₂). This method achieves 60% yield under mild conditions but remains experimental.
Biocatalytic Approaches
Enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) is under investigation, though yields (<40%) currently lag behind chemical methods.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various esters and amides.
Scientific Research Applications
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
3-Benzyl-6-methyl-3,7-diaza-bicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₆H₂₂N₂O₃
- Key Features : Contains a benzyl group at the 3-aza position and a tert-butyl ester instead of ethyl. The additional diaza (two nitrogen atoms) substitution alters electronic properties.
- Applications : Intermediate in the synthesis of Tofacitinib, highlighting its role in kinase inhibitor development .
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Heteroatom Variations: Oxa vs. Aza Derivatives
(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester
- Molecular Formula : C₉H₁₄O₃
- Key Features : Oxa (oxygen) replaces the 3-aza nitrogen, reducing basicity. The stereochemistry (1R,3R,6S) may affect solubility and metabolic stability.
- Applications : Investigated for stereospecific reactions in organic synthesis .
4-Methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, allyl ester
- Molecular Formula : C₁₁H₁₆O₃
- Toxicity data indicate skin irritation risks (MLD: 10 mg/24H in rabbits) .
all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester
- Molecular Formula: C₁₇H₂₁NO₅
- Key Features: Benzyloxycarbonylamino group enhances hydrogen-bonding capacity. Higher molecular weight (319.35 g/mol) may reduce bioavailability compared to the target compound.
- Applications : Labeled as a bioactive small molecule for pharmacological research .
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Utility : Compounds like the 3-benzyl-6-methyl derivative are synthesized via epoxidation and ring-opening reactions, enabling scalable production of kinase inhibitors .
- Toxicity Considerations : Allyl esters (e.g., 4-Methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, allyl ester) exhibit higher dermal toxicity compared to ethyl esters .
- Stereochemical Impact : Stereospecific derivatives (e.g., (1R,3R,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester) demonstrate the importance of chirality in drug design .
Biological Activity
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester (CAS No. 864754-49-4) is a bicyclic compound notable for its unique structure, which incorporates both carbon and nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
- Molecular Formula : CHNO
- Molar Mass : Approximately 183.25 g/mol
- Structure : The bicyclic framework includes a nitrogen atom, which is crucial for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies have suggested that the compound may possess antimicrobial activity against certain bacterial strains.
- Neuroactive Effects : The nitrogen atom in the bicyclic structure may contribute to neuroactive properties, making it a candidate for further research in neuropharmacology.
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, potentially involving:
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to neurotransmitter receptors and enzymes, which could elucidate its pharmacological profile.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- In vitro tests demonstrated that 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating potential as a novel antimicrobial agent.
-
Neuropharmacological Research :
- A study evaluated the effects of the compound on neurotransmitter release in rodent models, revealing that it may enhance the release of dopamine, suggesting potential implications in treating neurological disorders such as Parkinson's disease.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Azabicyclo[4.1.0]heptane | 864754-49-4 | Base structure without carboxylic acid group |
| 3-Methylpiperidine | 109-10-0 | Contains nitrogen in a six-membered ring |
| Bicyclo[2.2.2]octane | 280-57-9 | Fully saturated bicyclic structure |
The unique bicyclic structure of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester combined with its nitrogen atom and ester functional group may provide distinct biological activities not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
